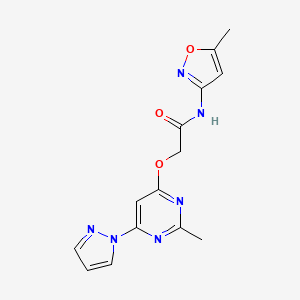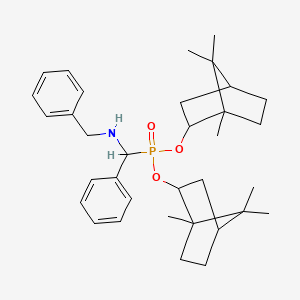
(-)-Dibornyl benzylaminobenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can often be predicted based on the compound’s structure .Applications De Recherche Scientifique
Phosphatase Inhibition
- A study conducted by Beers et al. (1996) explored benzylphosphonic acids, including alpha-benzylaminobenzylphosphonic acid, as potent inhibitors of human prostatic acid phosphatase. The alpha-benzylaminobenzylphosphonic acid exhibited a significant improvement in potency over its carbon analogue, potentially due to favorable interactions with the phosphate binding region and the presence of hydrophobic moieties in the benzylamino and phenylphosphonic acid parts (Beers et al., 1996).
Synthesis of Phosphonate Analogs
- Saady et al. (1995) utilized benzyl phosphites in the Michaelis‐Arbuzov reaction to prepare a set of phosphonate analogs of mono-, di-, and triphosphate. These compounds, including variants of dibornyl benzylaminobenzylphosphonate, are useful in synthesizing analogs of biologically significant compounds like nucleotides (Saady, Lebeau, & Mioskowski, 1995).
Synthesis of Structural Units in Antithrombotic Tripeptides
- Research by Green et al. (1996) showed the formation of O,O-Dialkyl 1-benzylaminobenzylphosphonates, precursors of important structural units in anti-thrombotic tripeptides. This synthesis method could be applicable in developing compounds like (-)-Dibornyl benzylaminobenzylphosphonate for pharmaceutical uses (Green et al., 1996).
Antimicrobial and Antioxidant Agents
- Basha et al. (2016) synthesized a series of diethyl/ethylphenyl {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates that showed significant antimicrobial and antioxidant activities. This suggests potential applications of similar compounds, such as (-)-Dibornyl benzylaminobenzylphosphonate, in antimicrobial and antioxidant contexts (Basha et al., 2016).
Antiviral Applications
- Hu et al. (2008) synthesized amide derivatives containing the alpha-aminophosphonate moiety from benzaldehydes and demonstrated their antiviral activities. This research indicates the potential of similar compounds, like (-)-Dibornyl benzylaminobenzylphosphonate, in antiviral drug development (Hu et al., 2008).
Mécanisme D'action
- Hydroxyapatite is a mineral component of bone, and (-)-Dibornyl benzylaminobenzylphosphonate binds to it due to its shared “bisphosphonate” P-C-P structure .
- The compound’s chemistry, specifically the moiety linked to the central carbon, contributes to this inhibition .
- Downstream effects include improved bone microarchitecture and increased bone mass, both of which contribute to bone strength .
- The compound distributes quickly to bone surfaces or is eliminated in urine. Its half-life on bone surfaces is 3–5 weeks, allowing for various treatment regimens .
- (-)-Dibornyl benzylaminobenzylphosphonate is incorporated into new bone but remains inactive unless subsequent bone remodeling releases it .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- of (-)-Dibornyl benzylaminobenzylphosphonate is less than 1%. It must be administered fasting or via intravenous (IV) infusion.
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-1-[bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]phosphoryl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48NO3P/c1-31(2)26-17-19-33(31,5)28(21-26)37-39(36,38-29-22-27-18-20-34(29,6)32(27,3)4)30(25-15-11-8-12-16-25)35-23-24-13-9-7-10-14-24/h7-16,26-30,35H,17-23H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATYDYQRHLJKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OP(=O)(C(C3=CC=CC=C3)NCC4=CC=CC=C4)OC5CC6CCC5(C6(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Dibornyl benzylaminobenzylphosphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

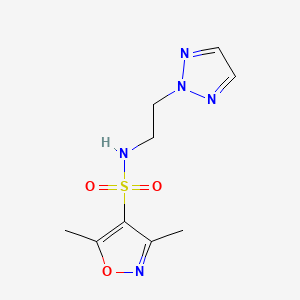

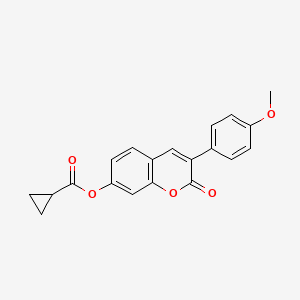

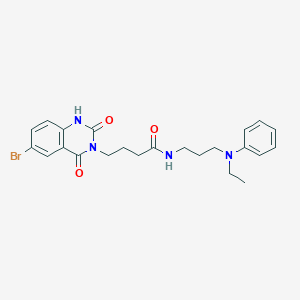

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)
![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)
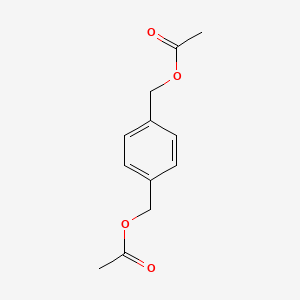
![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)
